molecular formula C8H8O4 B1340424 1,4-Benzodioxan-6,7-diol CAS No. 90111-35-6

1,4-Benzodioxan-6,7-diol

Cat. No. B1340424
CAS RN: 90111-35-6
M. Wt: 168.15 g/mol
InChI Key: OFJMLLBLUIVEIY-UHFFFAOYSA-N
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Description

1,4-Benzodioxan-6,7-diol is a chemical compound with the molecular formula C8H8O4 . It has a molecular weight of 168.15 . The IUPAC name for this compound is 2,3-dihydro-1,4-benzodioxine-6,7-diol .


Synthesis Analysis

The synthesis of 1,4-Benzodioxan-6,7-diol involves the diazotization of 1,4-benzodioxan-6-amine and coupling reactions with different coupling components under optimized suitable experimental conditions at 0−5°C .


Molecular Structure Analysis

The molecular structure of 1,4-Benzodioxan-6,7-diol is analyzed using theoretical descriptors . The compound has been studied for its α1-adrenergic antagonistic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as color, density, hardness, and melting and boiling points, are not well-documented .

Scientific Research Applications

Overview of Synthetic Strategies and Biological Activities

The study of benzodiazepines, including the synthetic aspects of 1,4- and 1,5-benzodiazepines, has revealed their pivotal roles in pharmaceuticals due to their extensive biological activities such as anticonvulsion, anti-anxiety, and sedative effects. Research focusing on synthetic strategies using o-phenylenediamine highlights the importance of these compounds in medicinal chemistry (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Environmental and Polymer Applications

Further investigations into the degradation mechanisms of lignin model compounds in aqueous 1,4-dioxane and the use of 1,4:3,6-dianhydrohexitols derived from renewable resources in polymer synthesis indicate the versatility of dioxane derivatives. These studies highlight their potential in producing high-performance, biodegradable polymers and in understanding environmental degradation processes (Yokoyama, 2015; Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).

Chemical and Biological Significance

The structural and functional significance of benzothiazepine derivatives in drug research, due to their wide range of bioactivities, underscores the potential of compounds like 1,4-Benzodioxan-6,7-diol in developing new therapeutic agents. Their activities span across coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects, highlighting the importance of the benzothiazepine backbone in medicinal chemistry (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).

Future Directions

Research into the degradation of pharmaceuticals by advanced oxidation processes and the exploration of benzothiazines as biologically active scaffolds offer insights into the environmental impact and therapeutic potential of these compounds. Such studies not only contribute to our understanding of their environmental fate but also pave the way for designing novel therapeutic agents with enhanced efficacy and safety profiles (Qutob, Hussein, Alamry, & Rafatullah, 2022; Rai, Singh, Raj, & Saha, 2017).

Safety And Hazards

1,4-Benzodioxan-6,7-diol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,9-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJMLLBLUIVEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550032
Record name 2,3-Dihydro-1,4-benzodioxine-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzodioxan-6,7-diol

CAS RN

90111-35-6
Record name 2,3-Dihydro-1,4-benzodioxin-6,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90111-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxine-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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